molecular formula C10H8BrNO2S B1470047 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1515396-01-6

1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1470047
CAS RN: 1515396-01-6
M. Wt: 286.15 g/mol
InChI Key: XIXHAWISKLWLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid”, similar compounds have been synthesized via Suzuki cross-coupling reactions . In these reactions, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine is coupled with various arylboronic acids to yield a variety of imine derivatives .


Molecular Structure Analysis

The molecular structure of a similar compound, “1-[(4-bromothiophen-2-yl)methyl]pyrrolidine”, has been reported . It has a molecular weight of 246.17 and its InChI code is 1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2 .


Chemical Reactions Analysis

As mentioned earlier, similar compounds have been synthesized via Suzuki cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide under a palladium catalyst .

Scientific Research Applications

Synthesis of Complex Molecules

  • The synthesis of complex molecules often involves multifaceted reactions where specific functionalities of compounds like "1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid" play crucial roles. For example, the study by Saldías et al. (2020) discusses the reaction of pyridazine carboxylic acid with various reagents leading to a mononuclear ReI complex, showcasing how similar compounds can be intermediates in the preparation of coordination compounds (Saldías et al., 2020).

Antimicrobial and Anticancer Activity

  • Compounds containing bromothiophene and pyrrole units have been studied for their antimicrobial and anticancer activities. A study highlights the synthesis of a Schiff base derived from 5-bromothiophene-2-carboxaldehyde, demonstrating significant cytotoxic activity against specific cell lines, indicating potential for research in therapeutic applications (M et al., 2022).

Material Science and Organic Electronics

  • The structural features of bromothiophene and pyrrole derivatives have implications in material science, especially in the development of organic electronic devices. For instance, the synthesis of donor-acceptor polymers containing benzodithiophene units with thiophene as conjugated sides for solar cell applications showcases the utility of such compounds in enhancing the photovoltaic properties of organic materials (Kim et al., 2016).

Catalysis and Chemical Transformations

  • Research on the catalytic properties and chemical transformations involving bromothiophene and pyrrole derivatives also constitutes a significant area of interest. For example, studies involving the synthesis of pyrroloquinoxalines and pyrrolopyridazines through reactions of bromo-butenones with diamines or phenylamines highlight the versatility of these compounds in catalyzing the formation of heterocyclic structures (Potikha et al., 2009).

Mechanism of Action

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c11-8-3-9(15-6-8)5-12-2-1-7(4-12)10(13)14/h1-4,6H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXHAWISKLWLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C(=O)O)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.